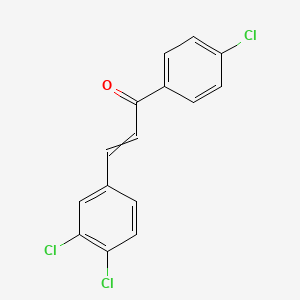![molecular formula C24H41ClN2O3 B14300309 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 119247-17-5](/img/structure/B14300309.png)
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C24H41ClN2O3 and a molecular weight of 441.059 g/mol This compound is known for its unique structure, which includes a pyridinium ion core substituted with a carbamoyl group and a hexadecyloxy group
准备方法
The synthesis of 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion and subsequent substitution reactions One common synthetic route involves the reaction of pyridine with a carbamoyl chloride derivative to introduce the carbamoyl groupThe final step involves the formation of the chloride salt by reacting the intermediate compound with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The pyridinium ion core allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloride ion.
科学研究应用
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is often used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The pyridinium ion core allows the compound to interact with negatively charged biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cell membranes, and induction of apoptosis in cancer cells .
相似化合物的比较
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-Carbamoyl-1-hexadecylpyridinium chloride: This compound has a similar structure but lacks the oxoethyl group.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound contains a dinitrophenyl group instead of the hexadecyloxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
119247-17-5 |
|---|---|
分子式 |
C24H41ClN2O3 |
分子量 |
441.0 g/mol |
IUPAC 名称 |
hexadecyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C24H40N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-23(27)21-26-18-16-22(17-19-26)24(25)28;/h16-19H,2-15,20-21H2,1H3,(H-,25,28);1H |
InChI 键 |
IWDADVFHDGVEPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


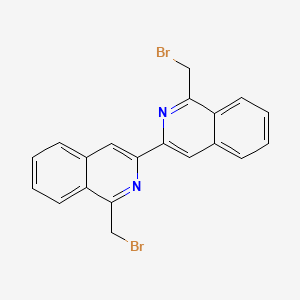
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
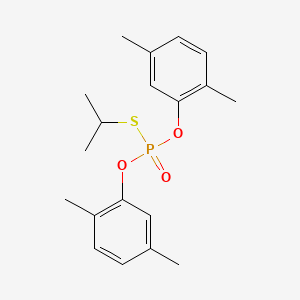

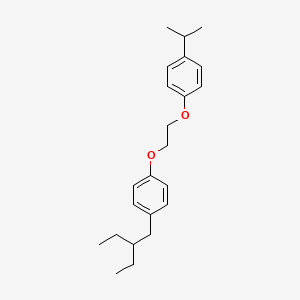

![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
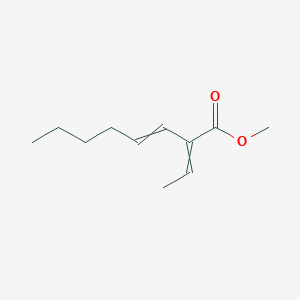
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
